In Vitro Protease Inhibition Potency: MB‑21 vs. Curcumin (Allosteric Inhibitor Class Comparison)
MB‑21 inhibits recombinant DENV‑2 NS2B‑NS3 protease with an IC50 of 5.95 μM in a fluorogenic peptide substrate cleavage assay [1]. In a separate study employing the same assay principle, the natural product allosteric inhibitor curcumin exhibited an IC50 of 7.18 ± 0.62 μM [2]. While both compounds act via allosteric mechanisms, MB‑21 demonstrates approximately 1.2‑fold greater potency in the primary biochemical assay.
| Evidence Dimension | IC50 for recombinant DENV‑2 NS2B‑NS3 protease inhibition |
|---|---|
| Target Compound Data | 5.95 μM |
| Comparator Or Baseline | Curcumin: 7.18 ± 0.62 μM |
| Quantified Difference | MB‑21 IC50 is 1.2‑fold lower (more potent) than curcumin |
| Conditions | Fluorogenic peptide substrate cleavage assay using recombinant DENV‑2 protease |
Why This Matters
This establishes MB‑21 as a benchmark allosteric inhibitor with quantifiable potency advantage, enabling direct comparison in hit‑to‑lead validation and SAR studies.
- [1] Raut R, Beesetti H, Tyagi P, Khanna I, Jain SK, Jeankumar VU, Yogeeswari P, Sriram D, Swaminathan S. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture. Virology Journal. 2015;12:16. DOI: 10.1186/s12985-015-0248-x. View Source
- [2] Padilla‑S L, Rodríguez A, Gonzales MM, Gallego‑Gómez JC, Castaño JC. Curcumin Allosterically Inhibits the Dengue NS2B‑NS3 Protease. ACS Omega. 2020;5(42):27035–27042. DOI: 10.1021/acsomega.0c00065. View Source
